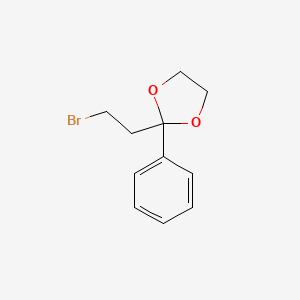
2-(2-Bromoethyl)-2-phenyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoethyl)-2-phenyl-1,3-dioxolane is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis and Reaction Mechanisms
The compound serves as a crucial intermediate in various synthetic pathways. It can be synthesized through the bromomethylation of phenyl dioxolanes, followed by reactions with nucleophiles such as amines and alcohols. The following table summarizes some key synthetic routes involving 2-(2-Bromoethyl)-2-phenyl-1,3-dioxolane:
| Reaction Type | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Alkylation | Amines | Toluene, 100°C | 73 |
| Diels-Alder | Eynamides | Reflux | High |
| Synthesis of acids | Various | DMF, heating | 93.6 |
Medicinal Chemistry
This compound has been utilized in the development of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity:
- Dopamine Receptor Ligands : Recent studies have focused on using this compound to create bitopic ligands that selectively target dopamine receptors (D2R and D3R). These ligands are designed to improve selectivity and efficacy in treating neurological disorders .
- Anticancer Agents : Compounds derived from this dioxolane have shown promising anticancer properties by inducing apoptosis in cancer cells. For example, derivatives have been tested against breast cancer cell lines with significant inhibition observed .
Polymer Science
In polymer chemistry, this compound acts as a reactive monomer for the synthesis of various copolymers:
- Cyclic Ether Polymers : The compound can be polymerized to form cyclic ether polymers that exhibit unique mechanical properties suitable for applications in coatings and adhesives .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It is employed as a starting reagent for synthesizing complex organic molecules such as fatty acids and alkaloids through various reaction mechanisms including nucleophilic substitutions and cyclizations .
Case Study 1: Development of Anticancer Compounds
A study demonstrated the synthesis of a series of derivatives based on this compound that showed significant activity against MDA468 breast cancer cells. The derivatives exhibited IC50 values below 0.05 μM, indicating potent anticancer effects through the induction of apoptosis via mitochondrial pathways .
Case Study 2: Selective Dopamine Receptor Modulation
Research focused on modifying the secondary binding site of dopamine receptor ligands using this compound resulted in improved selectivity for D3R over D2R. This modification was crucial for enhancing therapeutic effects while minimizing side effects associated with non-selective binding .
属性
CAS 编号 |
58521-76-9 |
|---|---|
分子式 |
C11H13BrO2 |
分子量 |
257.12 g/mol |
IUPAC 名称 |
2-(2-bromoethyl)-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO2/c12-7-6-11(13-8-9-14-11)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI 键 |
ZMAUGEHTQDGMRO-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)(CCBr)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













